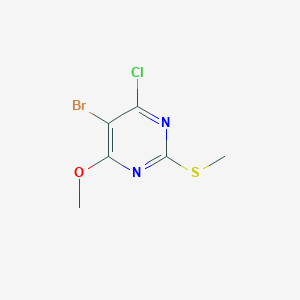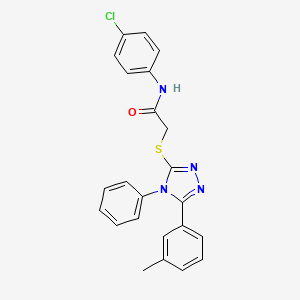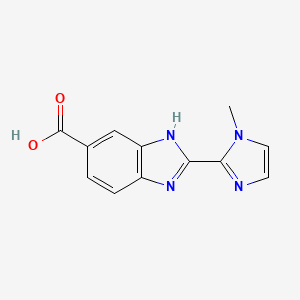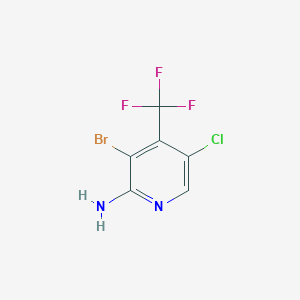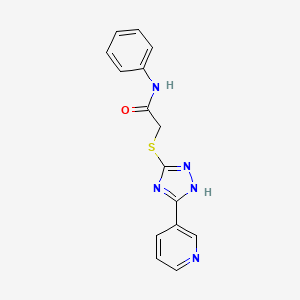![molecular formula C16H19N3O B11772129 (6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)
(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[3,4-d]pyrimidin-4-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-d]pyrimidin-4-one core, followed by the introduction of the methyl and phenylethyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrido[3,4-d]pyrimidin-4-one core through cyclization of appropriate precursors.
Alkylation: Introduction of the methyl group at the 6-position.
Chiral Synthesis: Incorporation of the (1S)-1-phenylethyl group using chiral synthesis techniques to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the core structure or side chains.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Aplicaciones Científicas De Investigación
(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Phenylephrine: A compound with a similar phenylethyl group but different core structure.
Positronium Hydride: An exotic molecule with a different core but similar complexity.
Uniqueness
(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is unique due to its specific stereochemistry and the presence of both a pyrido[3,4-d]pyrimidin-4-one core and a phenylethyl group. This combination of features distinguishes it from other compounds and contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H19N3O |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H19N3O/c1-11-8-14-15(17-10-18-16(14)20)9-19(11)12(2)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,17,18,20)/t11-,12+/m1/s1 |
Clave InChI |
SQOWBEULFPXVPE-NEPJUHHUSA-N |
SMILES isomérico |
C[C@@H]1CC2=C(CN1[C@@H](C)C3=CC=CC=C3)N=CNC2=O |
SMILES canónico |
CC1CC2=C(CN1C(C)C3=CC=CC=C3)N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


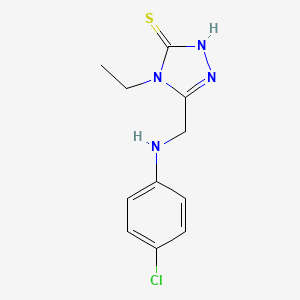
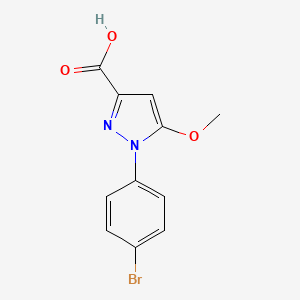

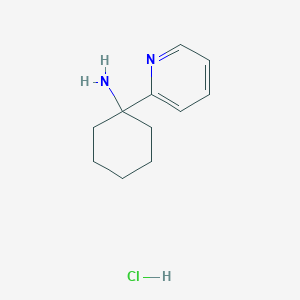
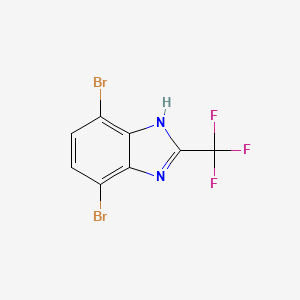
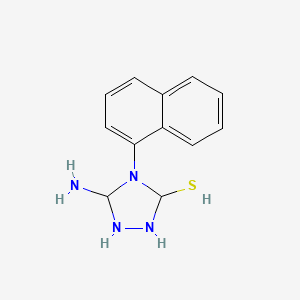
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
